Methyl 5-amino-2-bromo-4-fluorobenzoate
CAS No.: 1036389-86-2
Cat. No.: VC0043055
Molecular Formula: C8H7BrFNO2
Molecular Weight: 248.051
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1036389-86-2 |
---|---|
Molecular Formula | C8H7BrFNO2 |
Molecular Weight | 248.051 |
IUPAC Name | methyl 5-amino-2-bromo-4-fluorobenzoate |
Standard InChI | InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 |
Standard InChI Key | QMTDDCURRBENGD-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C=C1Br)F)N |
Introduction
Methyl 5-amino-2-bromo-4-fluorobenzoate is an organic compound characterized by its complex molecular structure, which includes a benzoate moiety substituted with amino, bromo, and fluoro groups. Its chemical formula is C8H7BrFNO2, and it has a molecular weight of approximately 248.05 g/mol . This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique functional groups that can interact with biological systems and participate in various chemical reactions.
Types of Reactions
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Nucleophilic Substitution: This reaction type is facilitated by the bromo and fluoro groups, allowing the compound to react with nucleophiles in polar aprotic solvents.
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Oxidation and Reduction: The amino group can be oxidized or reduced using reagents like potassium permanganate or sodium borohydride, respectively.
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Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Reaction Type | Reagents | Conditions |
---|---|---|
Nucleophilic Substitution | Sodium hydroxide or potassium tert-butoxide | Polar aprotic solvents |
Oxidation | Potassium permanganate or hydrogen peroxide | Aqueous or organic solvents |
Reduction | Lithium aluminum hydride or sodium borohydride | Anhydrous conditions |
Biological Activity and Applications
Preliminary studies suggest that compounds with similar structures to methyl 5-amino-2-bromo-4-fluorobenzoate exhibit antimicrobial and anticancer properties. The amino groups in this compound can form hydrogen bonds with biological macromolecules, potentially influencing enzyme activity and receptor interactions. Further research is necessary to fully elucidate its interactions with biological targets and determine its efficacy in therapeutic contexts.
Potential Applications
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Pharmaceuticals: The compound's ability to interact with enzymes and receptors makes it a candidate for drug development.
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Materials Science: Its unique functional groups can be exploited in the synthesis of materials with specific properties.
Synthesis and Purification
The synthesis of methyl 5-amino-2-bromo-4-fluorobenzoate typically involves multiple steps, including the formation of the benzoate core and the introduction of the amino, bromo, and fluoro substituents. Purification methods often include column chromatography to achieve high purity.
Synthesis Steps
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Formation of the Benzoate Core: This involves the synthesis of the benzoic acid backbone.
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Introduction of Substituents: The amino, bromo, and fluoro groups are introduced through specific chemical reactions.
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Esterification: The carboxylic acid group is converted to a methyl ester.
Safety and Hazards
Methyl 5-amino-2-bromo-4-fluorobenzoate is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation . Handling requires appropriate protective measures and adherence to safety protocols.
Hazard Classification
Hazard Class | Description |
---|---|
Acute Tox. 4 | Harmful if swallowed |
Skin Irrit. 2 | Causes skin irritation |
Eye Irrit. 2A | Causes serious eye irritation |
STOT SE 3 | May cause respiratory irritation |
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